molecular formula C20H16F3NO3 B2397539 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1396859-94-1

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2397539
CAS No.: 1396859-94-1
M. Wt: 375.347
InChI Key: PHGAIEQFSWJQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound designed as a versatile scaffold for pharmacological research and development. This benzamide derivative incorporates key structural motifs associated with bioactive molecules: a naphthalene ring system known for its ability to intercalate into biological macromolecules, and a trifluoromethoxybenzamide group that can enhance metabolic stability and binding affinity. While direct biological data for this specific compound is limited in the current literature, its core structure is closely related to advanced intermediates used in the synthesis of potent chemotherapeutic and antimicrobial agents. The compound's primary research value lies in its potential as a precursor for developing novel therapeutic agents. Structurally similar N-substituted benzamide derivatives have demonstrated significant antibacterial activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative strains . Furthermore, analogous compounds featuring the trifluoromethoxybenzamide pharmacophore have exhibited promising anticancer activity , particularly against human lung carcinoma (A549) cell lines, with demonstrated cytotoxicity and the ability to induce apoptotic cell death . The naphthalene moiety within the structure provides a rigid, planar aromatic system that may facilitate interactions with enzyme active sites and DNA, which is a common mechanism for several classes of anticancer and antimicrobial drugs. This product is intended for use in chemical biology, medicinal chemistry, and drug discovery research. Potential applications include serving as a building block for the synthesis of more complex molecules, as a candidate for high-throughput screening campaigns, or as a lead compound for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against biological targets. Researchers exploring multi-target ligands for complex diseases may find this hybrid structure particularly valuable. Attention: For research use only. Not for human or veterinary use. This product is not a drug, medicine, or cosmetic and is not approved by the FDA for the prevention, treatment, or cure of any disease or medical condition.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO3/c21-20(22,23)27-15-10-8-14(9-11-15)19(26)24-12-18(25)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18,25H,12H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGAIEQFSWJQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and trifluoromethoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The benzamide structure may also play a role in modulating the compound’s activity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Spectral Data (IR, NMR)
Target Compound Naphthalen-1-yl, trifluoromethoxy, hydroxyethyl ~405.37* NH stretch: ~3150–3319 cm⁻¹
N-Phenyl-4-(trifluoromethoxy)benzamide Phenyl, trifluoromethoxy 281.23 C=O stretch: ~1663–1682 cm⁻¹ (analogous)
N-(2-(2-(4-(naphthalen-1-yl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Naphthalen-1-yl, thiophene, piperazine ~531.64* 1H NMR δ 8.21 (aromatic protons)
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Difluorophenyl, trifluoromethylphenoxy ~398.28 Not reported in evidence

*Calculated based on molecular formulas.

Key Observations:

Trifluoromethoxy Group : Present in the target compound and N-Phenyl-4-(trifluoromethoxy)benzamide , this group enhances resistance to oxidative metabolism compared to methoxy or hydroxyl analogs .

Naphthalene vs.

Linker Flexibility : The hydroxyethyl chain in the target compound contrasts with rigid piperazine () or pyridine () linkers, suggesting distinct conformational preferences in binding interactions.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s NH and C=O stretches (~3150–3319 cm⁻¹ and ~1663–1682 cm⁻¹, respectively) align with hydrazinecarbothioamide derivatives . Absence of νS-H bands (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers.
  • 1H NMR : Expected aromatic proton signals in the δ 7.0–8.5 range, similar to naphthalene-containing analogs .
  • LogP : Estimated higher than phenyl-substituted analogs (e.g., ) due to the naphthalene group, impacting bioavailability.

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Profile

  • Common Name : this compound
  • CAS Number : 1351647-78-3
  • Molecular Formula : C21H18F3NO2
  • Molecular Weight : 373.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-hydroxy-2-(naphthalen-1-yl)ethylamine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis of the acyl chloride.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting various biochemical pathways.
  • Induction of Apoptosis : It has been shown to trigger apoptosis in cancer cell lines through pathways involving mitochondrial dysfunction and endoplasmic reticulum stress .
  • Reactive Oxygen Species Generation : The compound induces oxidative stress, leading to cell cycle arrest and apoptosis in sensitive cancer cells .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines, including multidrug-resistant (MDR) variants. Notably, it exhibited similar sensitivity in both sensitive and MDR cell lines, suggesting its potential to overcome P-glycoprotein-mediated drug resistance .

Case Studies

  • In Vitro Studies : In vitro assays revealed that the compound significantly inhibited cell growth in several cancer types, including leukemia and non-small cell lung cancer (NSCLC). The IC50 values for these assays were reported to be in the low micromolar range, indicating potent activity .
  • In Vivo Studies : Animal models have shown promising results where this compound reduced tumor growth significantly compared to controls. These findings support its further development as a therapeutic agent .

Research Findings Summary

Study TypeFindings
In VitroInduced apoptosis and inhibited growth in various cancer cell lines with low IC50 values.
In VivoDemonstrated significant tumor growth reduction in xenograft models.
MechanismInvolved mitochondrial dysfunction, ROS generation, and ER stress activation.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with amidation using trifluoromethoxybenzoyl chloride and a hydroxy-naphthylethylamine derivative. Key steps include:

  • Amide Coupling : Use coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) at 0–25°C to minimize side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve yield by stabilizing intermediates .
  • Temperature Control : Maintain reaction temperatures below 40°C to prevent decomposition of sensitive intermediates .
    • Characterization : Monitor reactions via TLC/HPLC and purify via column chromatography with gradients of ethyl acetate/hexane .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the hydroxy-naphthylethyl and benzamide moieties (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
    • Purity Assessment :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .

Q. What safety precautions are necessary when handling this compound?

  • Hazard Analysis : Conduct risk assessments for reagents (e.g., trifluoromethoxybenzoyl chloride: corrosive; DCM: carcinogenic) using guidelines from Prudent Practices in the Laboratory .
  • Mutagenicity : Ames II testing indicates low mutagenic risk compared to anomeric amides, but use fume hoods and PPE (gloves, lab coats) during synthesis .
  • Storage : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s bioactivity and stability?

  • Bioactivity : The electron-withdrawing trifluoromethoxy group enhances binding affinity to hydrophobic enzyme pockets (e.g., kinases) via π-π stacking and dipole interactions .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in biological systems .
  • Chemical Stability : The group increases resistance to hydrolysis under physiological pH compared to methoxy derivatives .

Q. What strategies can resolve contradictions in reported biological activities across studies?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to control variables .
  • Target Profiling : Use proteome-wide selectivity screens (e.g., KINOMEscan) to identify off-target effects that may explain divergent results .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to validate binding modes and reconcile discrepancies in IC₅₀ values .

Q. What in vitro and in vivo models are suitable for studying its therapeutic potential?

  • In Vitro :

  • Cancer Models : Test cytotoxicity in cell lines (e.g., MCF-7, A549) using MTT assays; combine with apoptosis markers (Annexin V/PI) .
  • Enzyme Inhibition : Measure IC₅₀ against purified targets (e.g., COX-2) via fluorometric assays .
    • In Vivo :
  • Pharmacokinetics : Administer orally (10 mg/kg) to rodents; analyze plasma levels via LC-MS to assess bioavailability .
  • Efficacy Models : Use xenograft mice to evaluate tumor growth suppression over 21 days .

Q. How can researchers address solubility and bioavailability challenges during formulation?

  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Design : Modify the hydroxy group to a phosphate ester for improved absorption, with enzymatic cleavage in vivo .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles to increase circulation time and target tissue accumulation .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GPCRs) over 100 ns to assess stability of ligand-protein complexes .
  • QSAR Modeling : Train models on analogs with known IC₅₀ values to predict activity against new targets .
  • Docking Software : Use AutoDock Vina to screen against the PDB database; prioritize targets with Glide scores < –8 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.